2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2-methylphenyl)pteridin-4-amine

Description

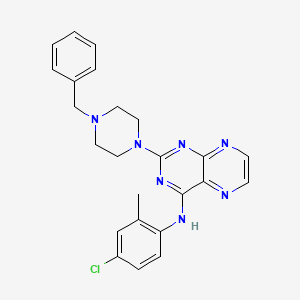

2-(4-Benzylpiperazin-1-yl)-N-(4-chloro-2-methylphenyl)pteridin-4-amine is a synthetic pteridine derivative featuring a 2,4-diaminopteridine core substituted with a benzylpiperazine moiety at position 2 and a 4-chloro-2-methylphenyl group at position 2. The compound’s structure combines a planar pteridine ring system with flexible piperazine and aryl amine substituents, which may enhance its ability to interact with biological targets such as enzymes or receptors involved in inflammation or oxidative stress.

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2-methylphenyl)pteridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN7/c1-17-15-19(25)7-8-20(17)28-23-21-22(27-10-9-26-21)29-24(30-23)32-13-11-31(12-14-32)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,27,28,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRUTMOJOKTRAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-N-(4-chloro-2-methylphenyl)pteridin-4-amine is a synthetic derivative that has attracted attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Core Structure : Pteridin-4-amine

- Substituents :

- 4-benzylpiperazine moiety

- 4-chloro-2-methylphenyl group

Research indicates that compounds similar to this compound exhibit significant antitumor properties. The proposed mechanisms include:

- Cell Cycle Arrest : Studies have shown that these compounds can induce G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle and leading to apoptosis (programmed cell death) .

- Inhibition of Tumor Growth : In vivo studies have demonstrated that related compounds significantly inhibit tumor growth in xenograft models without causing substantial weight loss, suggesting a favorable therapeutic index .

- Anti-tubulin Activity : Some derivatives have been reported to interfere with microtubule dynamics, which is crucial for mitosis, thereby enhancing their anticancer effects .

Efficacy Data

The biological activity of this compound can be summarized in the following table based on available research findings:

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Antitumor Activity in HepG2 Models : One study demonstrated that a compound structurally related to this compound significantly reduced tumor size in HepG2 xenograft models while maintaining body weight .

- Mechanistic Studies : Indirect immunofluorescence staining was used to confirm the anti-tubulin properties of these compounds, providing insights into their mechanism of action at the cellular level .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 2,4-diaminopteridine derivatives, which are characterized by substitutions at positions 2 (piperazine or related groups) and 4 (aryl or heteroaryl amines). Key structural analogues include:

Key Structural Differences and Implications :

Pharmacological Comparison

- Anti-inflammatory Activity : Compound 18f (a methylpiperazine analogue) reduced edema by 41% in rat colitis at 0.01 mmol/kg, outperforming indomethacin . The target compound’s benzylpiperazine group may alter selectivity for lipoxygenase (LOX) vs. cyclooxygenase (COX) pathways, though direct data are lacking.

- Antioxidant Potential: Pteridine derivatives in –2 scavenged free radicals via their 2,4-diamine core, suggesting the target compound may share this mechanism .

- Toxicity Profile : Rat models for 18f showed minimal tissue damage at therapeutic doses, indicating a favorable safety profile for this class .

Mechanistic Insights

- Dual-Target Action: Related pteridines inhibit LOX and scavenge radicals, a dual mechanism absent in nonselective COX inhibitors like indomethacin .

- Core Scaffold Importance : The pteridine ring’s rigidity and π-π stacking capability may enhance enzyme binding compared to flexible scaffolds like acetamides () or thiazolones () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.